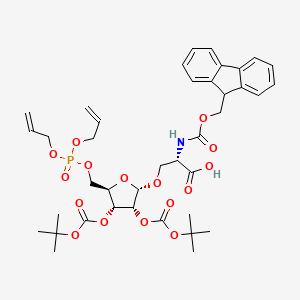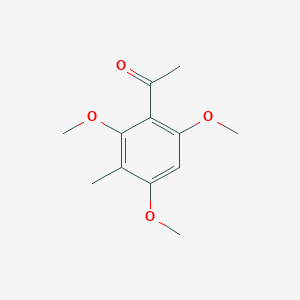![molecular formula C28H21F3N6O2S B12375583 3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HG-7-86-01 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of HG-7-86-01 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to obtain the compound in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions: HG-7-86-01 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of HG-7-86-01 .
Applications De Recherche Scientifique
HG-7-86-01 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases.
Biology: Employed in cell-based assays to investigate its effects on cell proliferation and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating cancers and other diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
HG-7-86-01 exerts its effects by inhibiting tyrosine kinases, which are enzymes involved in the regulation of various cellular processes, including cell growth and differentiation. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A multi-targeted kinase inhibitor with applications in various cancers.
Nilotinib: A selective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Uniqueness of HG-7-86-01: HG-7-86-01 is unique due to its specific binding mode and high selectivity for certain tyrosine kinases. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other similar compounds .
Propriétés
Formule moléculaire |
C28H21F3N6O2S |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C28H21F3N6O2S/c1-15-13-37(14-32-15)21-11-19(28(29,30)31)10-20(12-21)33-25(39)18-4-2-3-17(9-18)22-7-8-23-26(34-22)40-27(35-23)36-24(38)16-5-6-16/h2-4,7-14,16H,5-6H2,1H3,(H,33,39)(H,35,36,38) |
Clé InChI |
WMVALYUTDLLBRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)C6CC6)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


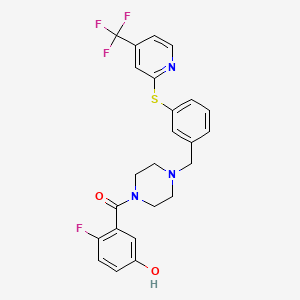
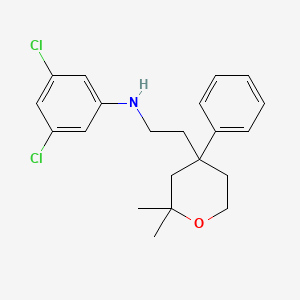


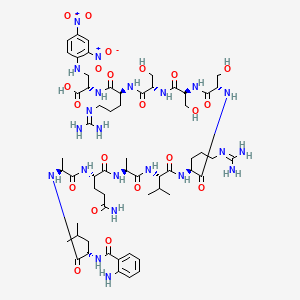
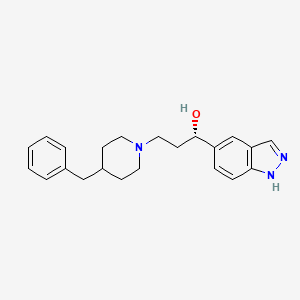
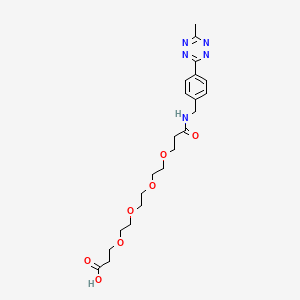


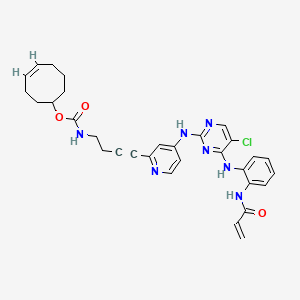
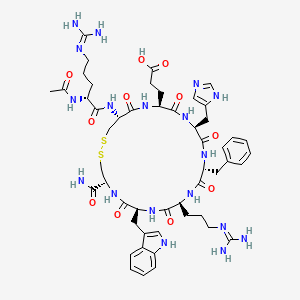
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
